2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzonitrile
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Overview
Description
2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a methylamino group, a tetrazole ring, and a benzonitrile moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzonitrile involves multiple steps, including the formation of the tetrazole ring and the introduction of the cyclohexyl and methylamino groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions
Scientific Research Applications
2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound’s properties make it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for developing potential therapeutic applications .
Comparison with Similar Compounds
2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzonitrile can be compared with other similar compounds, such as:
2-[5-[1-(methylamino)cyclohexyl]tetrazol-1-yl]benzonitrile: This compound shares a similar structure but may have different functional groups or substituents.
Other tetrazole derivatives: These compounds have the tetrazole ring in common but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
954238-82-5 |
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Molecular Formula |
C15H18N6 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-[5-[1-(methylamino)cyclohexyl]tetrazol-1-yl]benzonitrile |
InChI |
InChI=1S/C15H18N6/c1-17-15(9-5-2-6-10-15)14-18-19-20-21(14)13-8-4-3-7-12(13)11-16/h3-4,7-8,17H,2,5-6,9-10H2,1H3 |
InChI Key |
XRRLWZXNVBVDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCCC1)C2=NN=NN2C3=CC=CC=C3C#N |
Origin of Product |
United States |
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